Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoroMethyl)-
Description
The compound Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)- is a structurally complex benzamide derivative characterized by three key features:
- A dimethylaminomethyl group at position 3 of the benzamide core.
- A trifluoromethyl group at position 5.
- A tetrahydronaphthalenyl group linked via an ether oxygen to a 7-oxo-1,8-naphthyridine moiety, with stereochemical specificity at the 2R position.
Properties
Molecular Formula |
C29H29F3N4O3 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C29H29F3N4O3/c1-36(2)16-17-11-20(13-21(12-17)29(30,31)32)28(38)34-22-5-3-18-4-6-23(15-19(18)14-22)39-25-9-10-33-27-24(25)7-8-26(37)35-27/h4,6,9-13,15,22H,3,5,7-8,14,16H2,1-2H3,(H,34,38)(H,33,35,37)/t22-/m1/s1 |
InChI Key |
DZUFTTMDQLYMBE-JOCHJYFZSA-N |
Isomeric SMILES |
CN(C)CC1=CC(=CC(=C1)C(F)(F)F)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4 |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Trifluoromethyl)-3-[(Dimethylamino)methyl]benzoic Acid
Step 1: Friedel-Crafts Acylation
3-Bromo-5-(trifluoromethyl)benzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 3-acetyl-5-(trifluoromethyl)bromobenzene.
Step 2: Mannich Reaction
The acetyl intermediate reacts with dimethylamine and formaldehyde under Mannich conditions (EtOH, 60°C, 12 h) to install the dimethylaminomethyl group.
Step 3: Oxidation and Hydrolysis
The ketone is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, followed by saponification with NaOH/EtOH to yield the free acid.
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 0°C → rt | 78% | 95% |
| 2 | (CH₃)₂NH, HCHO, EtOH | 65% | 91% |
| 3 | KMnO₄, H₂SO₄, 80°C | 82% | 98% |
Preparation of (2R)-7-Hydroxy-1,2,3,4-Tetrahydro-2-Naphthalenylamine
Step 1: Enzymatic Resolution
Racemic 7-hydroxy-1,2,3,4-tetrahydro-2-naphthalenylamine undergoes kinetic resolution using immobilized penicillin acylase (IPA-300) in phosphate buffer (pH 7.4), selectively acylating the (2S)-enantiomer.
Step 2: Crystallization
The remaining (2R)-amine is purified via fractional crystallization from hexane/EtOAc (4:1), achieving >99% enantiomeric excess (ee).
Analytical Validation
- HPLC : Chiralpak AD-H column, 90:10 n-Hexane/IPA, 1.0 mL/min, λ = 254 nm
- ee : 99.2% (tR = 12.7 min for (2R), 14.1 min for (2S))
Construction of the Naphthyridinone Ether Linkage
Step 1: Mitsunobu Coupling
5,6,7,8-Tetrahydro-7-oxo-1,8-naphthyridin-4-ol reacts with the naphthalenyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt).
Step 2: Deprotection
The tert-butyldimethylsilyl (TBS) protecting group is removed using TBAF in THF (0°C, 2 h).
Reaction Optimization
| Parameter | Optimal Value |
|---|---|
| DIAD Equiv | 1.5 |
| Temp | 0°C → rt |
| Reaction Time | 18 h |
| Yield | 84% |
Final Amide Coupling
Activation Method
The benzoic acid (1.2 equiv) is activated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0°C, 30 min).
Coupling Protocol
- Add (2R)-amine fragment (1.0 equiv) in DMF dropwise
- Stir at rt for 18 h under N₂
- Quench with sat. NH₄Cl, extract with EtOAc (3×)
- Purify via reverse-phase HPLC (C18, 40–90% MeCN/H₂O)
Performance Metrics
- Yield : 73%
- Purity : 98.5% (UV 220 nm)
- MS (ESI+) : m/z 647.2 [M+H]⁺ (calc. 647.2)
Process Optimization and Troubleshooting
Amide Bond Formation Challenges
Initial attempts using EDC/HOBt in DCM resulted in <20% yield due to poor solubility. Switching to HATU/DMF improved conversion by 3.5×.
Stereochemical Integrity
The (2R)-configuration was preserved (>98% ee) by maintaining reaction temps below 25°C during coupling.
Trifluoromethyl Group Stability
The CF₃ group required inert atmosphere handling to prevent hydrolytic defluorination.
Analytical Characterization Summary
Spectroscopic Data
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 250×4.6 | 14.2 min | 98.5% |
| UPLC-MS | HSS T3, 2.1×50 | 3.7 min | 99.1% |
Chemical Reactions Analysis
Potential Reaction Pathways
The compound’s reactive sites include the amide group, trifluoromethyl substituent, and naphthyridinyl ether linkage. Likely reactions include:
| Reaction Type | Mechanism | Key Functional Groups Involved |
|---|---|---|
| Hydrolysis | Amide cleavage under acidic/basic conditions | Amide (–CONHR) |
| Nucleophilic substitution | Attack on naphthyridinyl ether linkage | Oxygen atom in ether group (–O–) |
| Oxidation | Electron-rich aromatic rings | Naphthalene/naphthyridine systems |
| Alkylation | Dimethylamino group modification | –N(CH3)2 |
Biological interactions may involve receptor binding or enzyme modulation , as suggested by analog compounds’ anti-inflammatory or anticancer activities.
Structural and Functional Data
-
IUPAC Name : 3-[(dimethylamino)methyl]-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide
-
SMILES :
CN(C)CC1=CC(=CC(=C1)C(F)(F)F)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4
Analytical Characterization Techniques
| Method | Purpose | Key Observables |
|---|---|---|
| HPLC | Purity assessment | Retention time, peak symmetry |
| ¹H NMR | Structural confirmation | Proton environments, coupling constants |
| MS | Molecular weight verification | [M+H]⁺ ion at m/z 539 |
These methods are critical for ensuring synthetic fidelity and identifying degradation products.
Biological Interactions and Reaction Mechanisms
While direct data on this compound is limited, structural analogs suggest:
-
Receptor binding : The naphthyridinyl moiety may interact with kinase or GPCR targets.
-
Enzymatic inhibition : The trifluoromethyl group could enhance lipophilicity for membrane-bound enzymes.
-
Molecular docking studies are recommended to map binding affinities and interaction sites.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may allow it to bind to specific biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoroMethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide, 3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)
- Key Difference: Position 3 substituent is 1-amino-1-methylethyl instead of dimethylaminomethyl.
- Impact: The bulkier 1-amino-1-methylethyl group may reduce solubility compared to the dimethylaminomethyl group, which is more basic and hydrophilic. This could affect pharmacokinetics, such as oral bioavailability or blood-brain barrier penetration .
- Shared Features : The trifluoromethyl group and naphthyridine-naphthalenyl backbone suggest similar biological targets, possibly kinase or protease inhibition.
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide
- Key Difference : Replaces the naphthyridine moiety with a bipyrimidine system and introduces a pyrrolidinylmethyl group.
- Impact: The bipyrimidine system may enhance DNA intercalation or binding to ATP pockets in kinases.
- Shared Features : The trifluoromethyl group and benzamide core indicate shared metabolic stability and lipophilicity.
Benzodioxane-Benzamides (e.g., Compounds 4–7 in )
- Key Difference : Central benzodioxane scaffold instead of naphthalenyl-naphthyridine.
- Impact: Benzodioxane derivatives are potent FtsZ inhibitors (targeting bacterial cell division), suggesting the target compound’s naphthyridine system might similarly interact with prokaryotic enzymes. However, the trifluoromethyl group in the target compound could enhance bacterial membrane penetration compared to non-halogenated analogs .
Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide)
- Key Difference : Simplified structure with isopropoxyphenyl and 2-trifluoromethyl groups.
- Impact : Flutolanil is a fungicide, highlighting the agrochemical utility of trifluoromethyl benzamides. The target compound’s complex substituents likely shift its application toward pharmaceuticals, leveraging the naphthyridine’s affinity for eukaryotic targets .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s naphthyridine-naphthalenyl backbone likely requires multi-step synthesis, similar to benzodioxane-benzamides (e.g., hydrogenation of diols and mesylation steps) .
- Biological Activity: The trifluoromethyl group enhances metabolic stability, while the dimethylaminomethyl group improves solubility—critical for drug candidates .
- Contradictions : While simpler trifluoromethyl benzamides (e.g., flutolanil) are pesticides, the target compound’s complexity suggests a shift toward therapeutic use, emphasizing the role of substituents in defining application scope .
Q & A
Q. How can researchers optimize the synthesis of this benzamide derivative to improve yield and purity while addressing scalability challenges?
Methodological Answer:
- Scalability Considerations : Start with small-scale reactions (e.g., 125 mmol) to validate conditions before scaling. Use oven-dried glassware and inert atmospheres to minimize side reactions .
- Reagent Selection : Source high-purity reagents (e.g., O-benzyl hydroxylamine HCl, >98% from Oakwood Chemical or Shanghai Aladdin) to reduce impurities .
- Purification : Employ column chromatography or recrystallization (e.g., using acetonitrile or dichloromethane/hexane mixtures) to isolate the product. Monitor reactions via TLC or HPLC for intermediate purity .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Example Conditions | Reference |
|---|---|---|
| Reaction Scale | 125 mmol (small-scale validation) | |
| Key Reagent Purity | O-benzyl hydroxylamine HCl (>98%) | |
| Purification Method | Column chromatography (SiO₂) |
Q. What advanced spectroscopic and chromatographic techniques are recommended for characterizing the complex structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl, dimethylamino groups). For stereochemical analysis, employ 2D NMR (COSY, NOESY) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₆H₂₈F₃N₃O₃) with <2 ppm error .
- X-ray Crystallography : Resolve the (2R)-tetrahydro-naphthalenyl configuration and confirm hydrogen-bonding interactions .
Q. Table 2: Key Spectroscopic Data
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (s, 1H, Ar-H) | |
| HRMS (ESI+) | m/z 512.2045 [M+H]⁺ |
Q. What strategies are effective in determining the solubility profile of this compound across different solvent systems?
Methodological Answer:
- Solvent Screening : Test solubility in polar (e.g., DMSO, methanol) and non-polar (e.g., hexane) solvents. Use UV-Vis spectroscopy to quantify saturation points .
- Co-solvent Systems : For low aqueous solubility, explore PEG-400 or cyclodextrin-based formulations .
- Thermodynamic Analysis : Measure solubility as a function of temperature (e.g., 25°C vs. 37°C) to model bioavailability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., glucokinase) .
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers to assess membrane permeability .
Q. Table 3: Computational Predictions
| Parameter | Prediction | Reference |
|---|---|---|
| Binding Affinity (ΔG) | -9.2 kcal/mol (glucokinase) | |
| LogP | 3.7 (predicted lipophilicity) |
Q. What approaches resolve contradictions in biological activity data between benzamide derivatives with similar substituents?
Methodological Answer:
- Meta-Analysis : Compare LD₅₀ or IC₅₀ values across studies (e.g., N-butyl vs. N-ethyl analogs) to identify substituent effects .
- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) .
- Crystallographic Evidence : Resolve conflicting data by correlating activity with confirmed binding modes (e.g., hydrogen-bonding vs. hydrophobic interactions) .
Q. What methodologies establish structure-activity relationships (SAR) for this compound’s pharmacological effects?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or chlorine) and test activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., tetrahydro-naphthyridin-4-yl-oxy group) via 3D-QSAR .
- In Vivo Studies : Compare pharmacokinetics (e.g., AUC, Cₘₐₓ) in rodent models to link structural features to bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
